

Toxicological Profile of 5-Methyl-2-heptanol: A Review of Available Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Methyl-2-heptanol**

Cat. No.: **B1584077**

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of **5-Methyl-2-heptanol**. A comprehensive search of scientific literature and toxicology databases reveals that this specific chemical has not been extensively studied. Therefore, a complete, in-depth toxicological profile with detailed experimental data and defined signaling pathways, as initially requested, cannot be provided at this time. The information presented herein is based on general chemical properties, data from structurally related compounds, and established principles of toxicology.

Chemical and Physical Properties

5-Methyl-2-heptanol is a secondary alcohol with the molecular formula C₈H₁₈O.^{[1][2][3]} Its structure and basic properties are summarized below.

Property	Value	Reference
CAS Number	54630-50-1	[2]
Molecular Formula	C8H18O	[1] [2] [3]
Molecular Weight	130.23 g/mol	[2] [4]
Appearance	Colorless liquid	[5]
logP (o/w)	2.565 (estimated)	[6]
Water Solubility	1594 mg/L @ 25 °C (estimated)	[6]
Synonyms	5-methylheptan-2-ol	[2] [6]

Toxicological Data Summary

Direct and quantitative toxicological data for **5-Methyl-2-heptanol** is largely unavailable in the public domain. Safety Data Sheets (SDS) and chemical databases indicate a lack of comprehensive testing for this specific substance.[\[6\]](#) Oral, dermal, and inhalation toxicity have not been determined.[\[6\]](#)

Information on structurally similar compounds, such as other methylheptanol isomers, suggests potential for certain hazards, although direct read-across is not a substitute for specific testing. For instance, 2-Methyl-4-heptanol is classified as a flammable liquid and is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[\[7\]](#) Similarly, 2-Methyl-2-heptanol has been shown in intraperitoneal lethal-dose studies in rats to cause ataxia and changes in the liver, kidney, ureter, and bladder.[\[4\]](#)[\[8\]](#)

Due to the absence of specific studies on **5-Methyl-2-heptanol**, no quantitative data for endpoints such as LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), or specific irritation scores can be provided.

Experimental Protocols: A General Overview

While specific experimental protocols for **5-Methyl-2-heptanol** are not available, the following sections describe standard methodologies that would be employed to assess its toxicological profile.

Acute Toxicity Testing

Acute toxicity studies are designed to determine the effects of a single, high-dose exposure to a substance. The most common endpoint is the LD50.

Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

- Animal Model: Typically, female rats from a standard strain are used.
- Dosage: A single animal is dosed with a starting concentration. The starting dose is selected based on available information or structure-activity relationships.
- Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
- Sequential Dosing: If the animal survives, another animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This process is continued until the criteria for stopping the test are met.
- Data Analysis: The LD50 is calculated from the pattern of survivals and mortalities using a maximum likelihood method.

Skin and Eye Irritation Testing

These tests evaluate the potential of a substance to cause local irritation upon contact with the skin or eyes.

Protocol: In Vivo Skin Irritation (OECD TG 404)

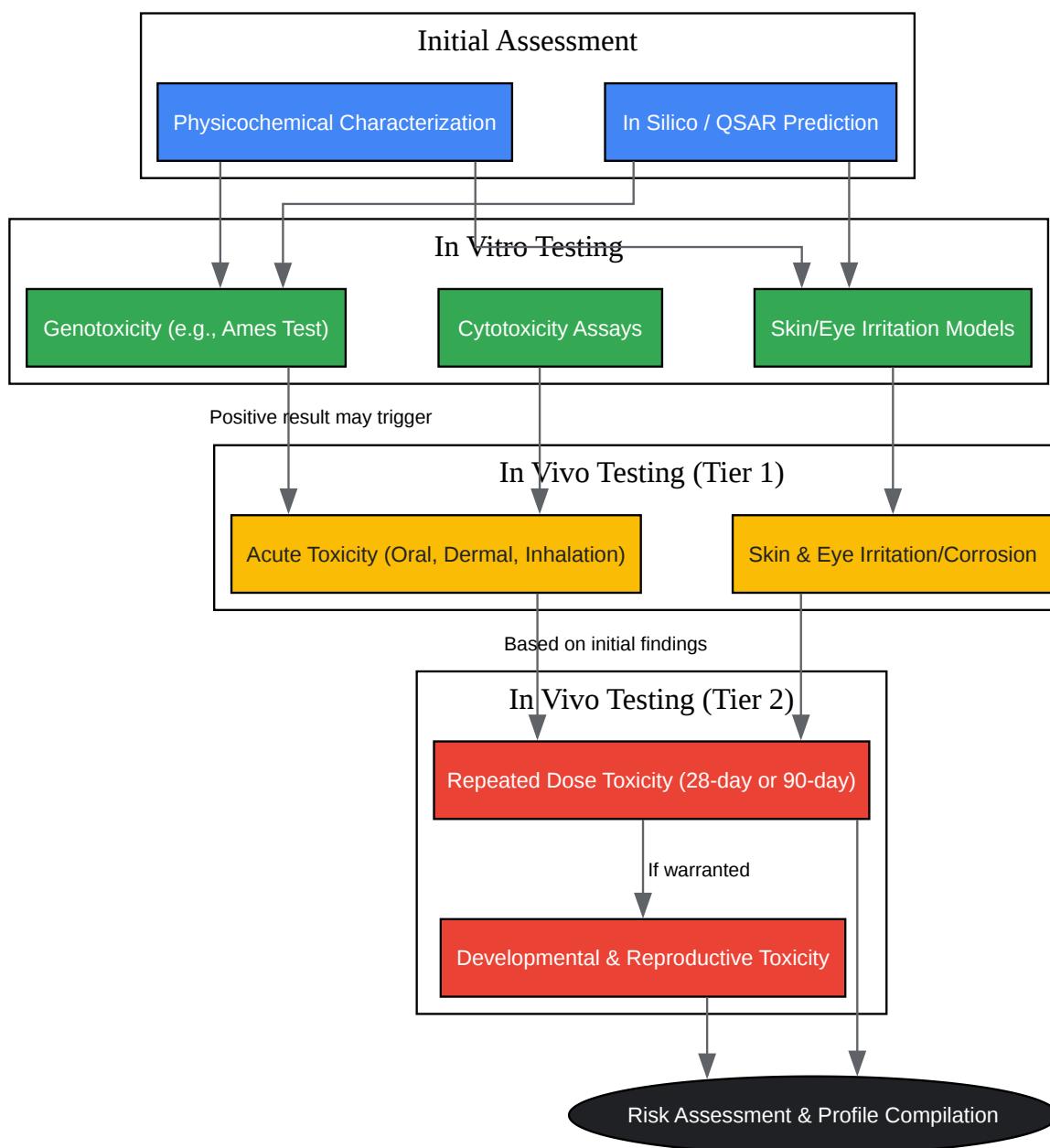
- Animal Model: Albino rabbits are typically used.
- Application: A small amount (e.g., 0.5 mL of liquid) of the test substance is applied to a shaved patch of skin on the back of the animal. A control patch is often used on the same animal.

- **Exposure:** The substance is held in contact with the skin for a set period (e.g., 4 hours) under a semi-occlusive dressing.
- **Observation:** The skin is observed and scored for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.
- **Classification:** The substance is classified as an irritant or non-irritant based on the mean scores.

Genotoxicity Testing

Genotoxicity assays are designed to detect if a substance can induce damage to the genetic material (DNA) of cells.

Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)


- **Test System:** Multiple strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.
- **Metabolic Activation:** The test is conducted with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to mimic metabolism in mammals.
- **Exposure:** The bacterial strains are exposed to various concentrations of the test substance.
- **Detection of Mutations:** The bacteria are plated on a medium lacking the essential amino acid. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow and form colonies.
- **Data Analysis:** A substance is considered genotoxic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Mechanisms of Toxicity

There is no information available in the searched literature regarding the specific signaling pathways or mechanisms of toxicity for **5-Methyl-2-heptanol**. Research would be required to elucidate these aspects. For many simple alcohols, the primary mode of acute toxicity is non-specific narcosis (central nervous system depression).

Logical Workflow for Toxicological Profile Assessment

The following diagram illustrates a generalized workflow for establishing the toxicological profile of a chemical like **5-Methyl-2-heptanol**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the toxicological assessment of a novel chemical entity.

Conclusion

The toxicological profile of **5-Methyl-2-heptanol** remains largely uncharacterized. While it is found in nature, for instance in the essential oil of *Pelargonium graveolens*, detailed safety and toxicity studies are not publicly available.^[9] Based on data from structurally similar compounds, it may be prudent to handle this substance with care, assuming potential for skin, eye, and respiratory irritation. A comprehensive toxicological assessment, following standard testing guidelines, would be necessary to fully elucidate its hazard profile and establish safe handling and exposure limits for researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methyl-2-heptanol | C8H18O | CID 41143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Heptanol, 5-methyl- [webbook.nist.gov]
- 3. PubChemLite - 5-methyl-2-heptanol (C8H18O) [pubchemlite.lcsb.uni.lu]
- 4. 2-Methyl-2-heptanol | C8H18O | CID 12242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
- 6. 5-methyl-2-heptanol, 54630-50-1 [thegoodscentscopy.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. 2-Methyl-2-heptanol - Hazardous Agents | Haz-Map [haz-map.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Toxicological Profile of 5-Methyl-2-heptanol: A Review of Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584077#toxicological-profile-of-5-methyl-2-heptanol\]](https://www.benchchem.com/product/b1584077#toxicological-profile-of-5-methyl-2-heptanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com